Nitrilotriacetic acid

C6H9NO6

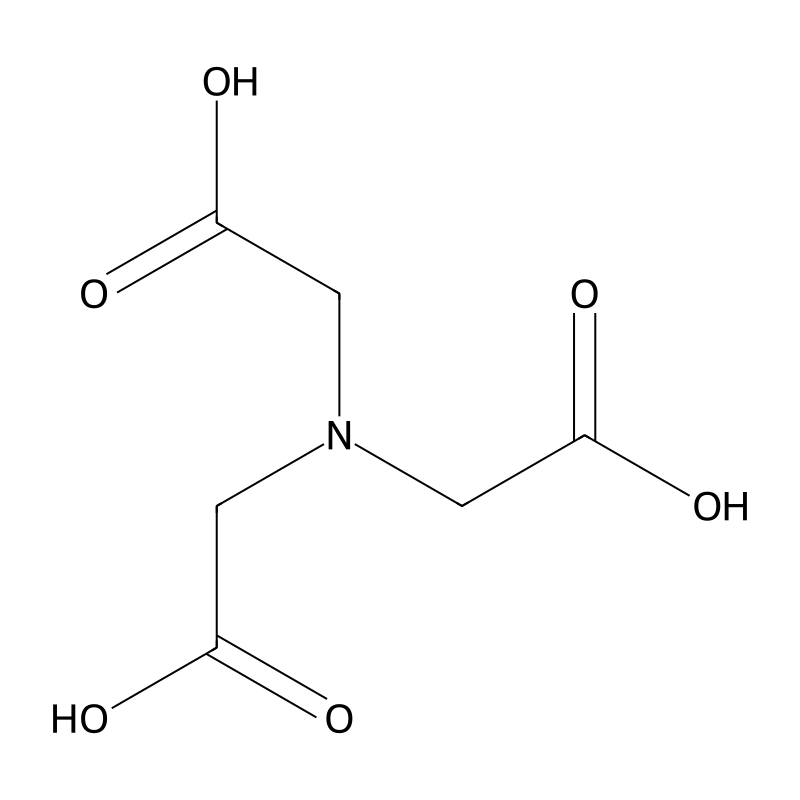

N(CH2COOH)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H9NO6

N(CH2COOH)3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in DMSO-d6; soluble in ethanol

1.28 g dissolves in 1 L water at 22.5 °C

Insoluble in most org solvents

In water, 5.91X10+4 mg/L at 25 °C

Solubility in water, g/100ml at 22 °C: 0.128 (poor)

Synonyms

Canonical SMILES

Protein Purification and Isolation

One of the most widespread uses of NTA in research is protein purification and isolation. Scientists often engineer proteins with a specific sequence of six histidine residues (His-tag) at their end. NTA, when complexed with a specific metal ion (often nickel), has a high affinity for these His-tags. This allows researchers to bind the target protein to a column containing immobilized NTA. By washing away unbound proteins and cellular debris, they can achieve efficient purification of the desired protein [1]. This technique, known as immobilized metal affinity chromatography (IMAC), is a cornerstone of modern protein biochemistry [1].

[1] Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes (MDPI) ()

Studying Metal-Protein Interactions

NTA's ability to chelate metals makes it useful for studying interactions between proteins and metal ions. Researchers can use NTA to remove specific metal ions from a protein, thereby disrupting its function and gaining insights into the role of the metal in protein activity [2]. Conversely, NTA loaded with a specific metal can be used to introduce the metal ion into a protein in a controlled manner, allowing researchers to study the effects of metal binding [2].

[2] Nitrilotriacetic acid (NTA) - Ataman Kimya

Development of Biosensors

The specific binding between NTA-metal complexes and His-tags can be exploited to develop biosensors for detecting specific proteins. By attaching NTA to a sensor surface and loading it with a metal ion, researchers can create a platform that selectively binds to His-tagged proteins. This allows for the detection and quantification of the target protein in a sample [3].

[3] Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes (MDPI) ()

Nitrilotriacetic acid, with the chemical formula N(CH₂CO₂H)₃, is a colorless solid that is soluble in water. Its molecular structure consists of three carboxylic acid groups attached to a central nitrogen atom, making it a tricarboxylic acid. The compound is primarily encountered in its conjugate base form, nitrilotriacetate, which acts as a chelating agent for various metal ions such as calcium, cobalt, copper, and iron .

The primary mechanism of action of NTA is its chelation of metal cations. By forming complexes with metal ions, NTA can:

- Remove metal ions from solution: This can be useful for water treatment processes to remove unwanted metals or for separating specific metals from mixtures [].

- Alter the reactivity of metal ions: Chelation can change the properties of a metal ion, affecting its ability to participate in certain reactions [].

While NTA is generally considered non-toxic in humans at typical exposure levels [], studies have shown potential carcinogenicity in animals. Long-term exposure to high concentrations should be avoided.

Safety precautions when handling NTA include:

- Wearing gloves and safety glasses to prevent skin and eye contact.

- Using a fume hood when working with NTA dust.

- Properly disposing of waste according to local regulations.

where M represents a metal ion .

The synthesis of nitrilotriacetic acid can be achieved through several methods:

- From Ammonia and Formaldehyde: This method involves reacting ammonia with formaldehyde in the presence of sodium cyanide or hydrogen cyanide.

- Alkylation: Older synthesis routes included the alkylation of ammonia using chloroacetic acid.

- Oxidation of Triethanolamine: This approach also leads to the formation of nitrilotriacetic acid as a byproduct .

Nitrilotriacetic acid has diverse applications across various fields:

- Water Treatment: It is used for softening water by removing calcium and magnesium ions.

- Cleaning Products: Nitrilotriacetic acid serves as a builder in detergents to enhance cleaning efficiency.

- Laboratory Use: It is employed in complexometric titrations and protein purification techniques such as the His-tag method .

- Agriculture: It has potential uses in mobilizing heavy metals from contaminated soils .

Studies have shown that nitrilotriacetic acid interacts with heavy metals, forming stable complexes that can be utilized for environmental remediation. Its ability to sequester metals makes it valuable in both industrial processes and laboratory applications. Additionally, research indicates that nitrilotriacetic acid can influence the bioavailability of metals in biological systems .

Several compounds share structural similarities with nitrilotriacetic acid, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-Methyliminodiacetic Acid | Aminocarboxylic Acid | More biodegradable than nitrilotriacetic acid |

| Imidodiacetic Acid | Amino Dicarboxylic Acid | Less effective as a chelator compared to nitrilotriacetic acid |

| N-(2-Carboxyethyl)iminodiacetic Acid | Aminocarboxylic Acid | Biodegradable analogue of nitrilotriacetic acid |

| N-Hydroxyiminodiacetic Acid | Hydroxy Aminocarboxylic Acid | Used for specific metal ion binding applications |

Each of these compounds has distinct characteristics that differentiate them from nitrilotriacetic acid, particularly regarding their biodegradability and effectiveness as chelating agents .

Nitrilotriacetic acid exhibits complex acid-base behavior due to its multiple ionizable functional groups. The molecule contains three carboxylic acid groups and one tertiary amine group, resulting in a tetrafunctional acid-base system with four distinct dissociation steps [9] [10]. The compound demonstrates amphoteric properties, functioning as both an acid through carboxylate deprotonation and as a base through protonation of the tertiary amine nitrogen [9].

The dissociation sequence begins with the tertiary amine acting as a base by attracting a proton, followed by successive deprotonation of the three carboxyl groups [9]. Multiple studies have reported slightly varying pKa values, reflecting different experimental conditions and methodologies. The most commonly cited values are pKa₁ = 1.49 (most acidic), pKa₂ = 2.27, pKa₃ = 3.05, and pKa₄ = 10.3 (most basic) at 25°C [9]. Alternative determinations report pKa₁ = 1.80, pKa₂ = 2.48, and pKa₃ = 9.65 at 25°C [10].

The extent of ionization increases with increasing pH, significantly affecting the compound's chelating capacity and solubility characteristics [9]. At physiological pH values (around 7.4), nitrilotriacetic acid exists predominantly in its fully deprotonated trianionic form (NTA³⁻), which represents the most effective chelating species [11]. The wide separation between the carboxylate pKa values (1.49-3.05) and the amine pKa value (10.3) creates distinct pH regions where different ionic species predominate [9] [10].

| Dissociation Step | pKa Value | Temperature (°C) | Reference |

|---|---|---|---|

| pKa₁ (most acidic) | 1.49 | 25 | [9] |

| pKa₂ | 2.27 | 25 | [9] |

| pKa₃ | 3.05 | 25 | [9] |

| pKa₄ (most basic) | 10.3 | 25 | [9] |

| Alternative values pKa₁ | 1.80 | 25 | [10] |

| Alternative values pKa₂ | 2.48 | 25 | [10] |

| Alternative values pKa₃ | 9.65 | 25 | [10] |

Solubility Profiles in Aqueous and Organic Media

Nitrilotriacetic acid exhibits markedly different solubility behavior depending on the medium and its ionic form. The free acid demonstrates limited solubility in pure water, with reported values of 1.28 g/L at 22.5°C and 59 g/L at 25°C [12] [2] [5] [6]. This apparent discrepancy reflects different experimental conditions and the compound's complex ionization behavior in aqueous solutions. Temperature significantly influences aqueous solubility, increasing from 0.13 g/100 g at 5°C to 3.3 g/100 g at 100°C [10].

The solubility characteristics dramatically change upon salt formation. Alkali metal salts, particularly the trisodium salt, exhibit exceptional water solubility, with trisodium nitrilotriacetate dissolving up to 640 g/L in water at 25°C [10]. This enhanced solubility results from the ionic nature of the salts and favorable hydration interactions [11]. The compound dissolves readily in 1 M sodium hydroxide solution (0.1 M at 20°C, forming clear, colorless solutions) [1] [8].

In organic solvents, nitrilotriacetic acid demonstrates poor solubility in most non-polar and moderately polar systems [1] [13] [3] [7]. However, it exhibits solubility in ethanol and shows enhanced dissolution in ammonia solutions and other alkaline media [1] [2] [3]. The low LogP value (-3.81) confirms the compound's hydrophilic nature and preference for aqueous environments over organic phases [1] [7]. This solubility profile significantly impacts its practical applications, particularly in water treatment and detergent formulations where aqueous solubility is essential [10].

| Solvent/Conditions | Solubility | Reference |

|---|---|---|

| Water at 22.5°C | 1.28 g/L | [2] [5] [6] |

| Water at 25°C | 59 g/L | [12] |

| Water at 5°C | 0.13 g/100 g | [10] |

| Water at 80°C | 0.95 g/100 g | [10] |

| Water at 100°C | 3.3 g/100 g | [10] |

| 1 M NaOH at 20°C | 0.1 M (clear, colorless) | [1] [8] |

| Ethanol | Soluble | [2] |

| Organic solvents (general) | Insoluble in most | [1] [13] [3] [7] |

| Ammonia solution | Soluble | [1] [3] |

| Alkali solutions | Soluble | [1] [3] |

| Trisodium salt in water at 25°C | 640 g/L | [10] |

Thermal Stability and Decomposition Pathways

Comprehensive thermal stability studies reveal that nitrilotriacetic acid and its salts exhibit significant variations in thermal decomposition behavior depending on their ionic form and solution conditions. Nuclear magnetic resonance investigations at 200°C demonstrate that sodium salts of nitrilotriacetic acid possess remarkable thermal stability compared to related chelating agents [14]. The disodium salt (Na₂HNTA) and trisodium salt (Na₃NTA) both exhibit half-lives exceeding 1000 hours in aqueous solutions at 200°C, representing exceptional thermal stability for organic chelating compounds [14].

In contrast, the free acid (H₃NTA) shows considerably reduced thermal stability with a half-life of approximately 12 hours at 200°C in aqueous solution [14]. This dramatic difference reflects the influence of protonation state on decomposition mechanisms. The enhanced stability of sodium salts results from the absence of available protons for facilitating thermal decomposition pathways [14]. Studies indicate that thermal decomposition in basic solutions occurs through different mechanisms than in acidic conditions, with protonation-dependent pathways being significantly slower [14].

The compound's melting point occurs with simultaneous decomposition between 242-245°C for the free acid, while the trisodium salt monohydrate decomposes at 340°C [1] [2] [5] [6] [11]. Decomposition pathways involve complex mechanisms including carbon-nitrogen bond cleavage and carboxylate group elimination. Dissolved oxygen exhibits minimal influence on decomposition rates for sodium salts, though slight acceleration was observed for Na₃NTA solutions [14]. The thermal stability studies suggest that nitrilotriacetic acid salts remain stable enough for industrial applications at temperatures up to 200°C, though extrapolation to higher temperatures requires caution due to potential alternative decomposition mechanisms [14].

| Compound | Temperature (°C) | Half-life/Stability | Conditions | Reference |

|---|---|---|---|---|

| H₃NTA | 200 | 12 hours | Aqueous solution | [14] |

| Na₂HNTA | 200 | >1000 hours | Aqueous solution | [14] |

| Na₃NTA | 200 | >1000 hours | Aqueous solution | [14] |

| NTA (decomposition onset) | 242-245 | Decomposes | Melting point | [1] [2] [5] [6] |

| Trisodium salt monohydrate | 340 | Decomposes | Melting point | [11] |

Metal Chelation Thermodynamics

Nitrilotriacetic acid demonstrates exceptional metal chelation capabilities through its tetradentate coordination structure, involving three carboxylate oxygen atoms and one nitrogen atom from the tertiary amine group [3] [11]. The thermodynamic stability of metal-nitrilotriacetic acid complexes varies significantly across different metal ions, reflecting the electronic and steric factors governing coordination chemistry. Formation constants span several orders of magnitude, from relatively weak complexes with alkaline earth metals to extremely stable complexes with transition metals and heavy metals [11].

The stability sequence follows the general order: Fe³⁺ > Hg²⁺ > Cu²⁺ > Ni²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺ > Mg²⁺, with formation constants (log K) ranging from 5.47 for magnesium to 15.9 for ferric iron at 25°C [11]. Trivalent metal ions generally form more stable complexes than divalent ions due to stronger electrostatic interactions and more favorable charge-to-size ratios [15].

The thermodynamic parameters reveal that complex formation is generally enthalpically favorable, with entropic contributions varying depending on the specific metal ion and solution conditions [16] [17]. Iron(III) complexes exhibit particularly high stability (log K = 15.9), making nitrilotriacetic acid highly effective for iron sequestration applications [18] [11]. The cumulative dissociation constants for ternary complexes, such as those involving amyloid-β peptides, demonstrate the compound's ability to participate in complex equilibria with dissociation constants in the range of 10⁻²¹ to 10⁻¹² M² [18].

Temperature effects on stability constants show that formation constants generally decrease with increasing temperature, consistent with enthalpically driven complex formation [19]. The chelation thermodynamics are further influenced by pH, ionic strength, and the presence of competing ligands, factors that significantly affect the practical applications of nitrilotriacetic acid in various industrial and analytical contexts [20] [21].

| Metal Ion | log K (Formation Constant) | Temperature (°C) | Reference |

|---|---|---|---|

| Mg²⁺ | 5.47 | 25 | [11] |

| Ca²⁺ | 6.39 | 25 | [11] |

| Mn²⁺ | 7.46 | 25 | [11] |

| Fe²⁺ | 8.33 | 20 | [11] |

| Cd²⁺ | 9.78 | 25 | [11] |

| Cu²⁺ | 10.38 | 25 | [11] |

| Zn²⁺ | 10.66 | 25 | [11] |

| Pb²⁺ | 11.34 | 25 | [11] |

| Ni²⁺ | 11.50 | 25 | [11] |

| Cu²⁺ | 12.94 | 25 | [11] |

| Hg²⁺ | 14.6 | 25 | [11] |

| Fe³⁺ | 15.9 | 25 | [11] |

Purity

Physical Description

Dry Powder

White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline]

WHITE CRYSTALLINE POWDER.

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

GREATER THAN 1 AT 20 °C /SOLID/

LogP

Decomposition

242 °C

Appearance

Melting Point

242 °C dec

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 574 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 516 of 574 companies with hazard statement code(s):;

H302 (21.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (98.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (79.84%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

49784-42-1

Absorption Distribution and Excretion

NTA-(14)C ADMIN ORALLY TO RATS. 95% WAS EXCRETED IN URINE. LESS THAN 1% ... AS CO2. ABSORPTION OF NTA FROM GI TRACT VARIED: DOG GREATER THAN RAT GREATER THAN RABBIT & MONKEY ... DEPOSITED IN SKELETON. CONCN ... INCR WITH NUMBER OF ADMIN DOSES. MOST ACTIVE AREAS FOR ACCUMULATION ... @ SITES OF VERY ACTIVE BONE FORMATION. ALTHOUGH CONCN /NTA/ DECR RAPIDLY WITH CESSATION OF INTAKE, A SMALL AMT WAS RETAINED IN BONE AFTER EACH DOSE ... .

DOGS ADMIN 10, 20, & 50 MG NITRILOTRIACETIC ACID/KG EXCRETED MATERIAL IDENTIFIED AS CHONDROITIN A SULFATE &/OR CHONDROITIN C SULFATE.

The kidney attains concentrations of NTA greater than that in the plasma in rats with steady state plasma NTA levels. The relatively high kidney concentrations of NTA can be attributed to high concentrations of NTA in small volumes of urine. NTA is not metabolized in mammals and is excreted rapidly by filtration in the kidney ... .

A capsule containing 10 mg [1 14C]NTA in gelatin was given orally in fruit juice to each of eight male volunteers who had received no drugs for two weeks before entering the study. Twelve % of the admin radioactivity was excreted in the urine & 77% in the feces as unchanged NTA within 120 h of admin. A peak in the blood concn (6.5 ng/g serum) occurred 12 h after dosing ... .

Metabolism Metabolites

In mammalian systems, NTA is not metabolized and is excreted rapidly by filtration in the kidney.

Wikipedia

Use Classification

Methods of Manufacturing

Acid Process: ... In the first stage, ammonia is reacted with formaldehyde to give hexamethylenetetramine, which is then reacted with hydrogen cyanide in sulfuric acid solution to yield triscyanomethylamine. The solid triscyanomethylamine is sparingly soluble in the acidic solution and is filtered off, washed, and saponified with NaOH to give Na3NTA. The resulting solution has a far lower byproduct content than the solution from the alkaline method. It is also sold as 40% product or used in the production of Na3NTA.H2O or H3NTA.

/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent. ... This two-step reaction is also particularly well-suited to synthesizing pure NTA in high yield from ammonia as the parent compound.

REACTION OF AMMONIA WITH FORMALDEHYDE AND HYDROGEN CYANIDE, FOLLOWED BY SAPONIFICATION AND ACIDIFICATION

General Manufacturing Information

Not Known or Reasonably Ascertainable

Glycine, N,N-bis(carboxymethyl)-: ACTIVE

Cadmate(1-), [N,N-bis[(carboxy-.kappa.O)methyl]glycinato(3-)-.kappa.N,.kappa.O]-, potassium (1:1), (T-4)-: INACTIVE

In 1971, the use of NTA was discontinued. The possibility of resumed use arose in 1980

The Consumer Product Safety Commission stated that NTA is now used in laundry detergents in two states where phosphates are banned

Analytic Laboratory Methods

QUANTITATIVE GAS CHROMATOGRAPHIC DETERMINATION OF NITRILOTRIACETIC ACID IN THE PRESENCE OF OTHER CARBOXYLIC ACIDS.

DETERMINATION OF NITRILOTRIACETIC ACID IN WATERS & WASTE WATERS BY GAS LIQUID CHROMATOGRAPHY, DIFFERENTIAL PULSE POLAROGRAPHY & COLORIMETRIC METHOD. PRECISION WAS GENERALLY HIGHER FOR DIFFERENTIAL-PULSE POLAROGRAPHY DOWN TO 100 UG, ALTHOUGH ONLY GAS LIQUID CHROMATOGRAPHY WAS APPLICABLE TO CONCN LESS THAN 25 MU IN NONSALINE SAMPLES. THE COLORIMETRIC METHOD WAS NOT APPLICABLE TO CONCN LESS THAN 500 MU OF NITRILOTRIACETIC ACID.

Determination of aminopolycarboxylic acids by ion pair liquid chromatography.

For more Analytic Laboratory Methods (Complete) data for NITRILOTRIACETIC ACID (9 total), please visit the HSDB record page.

Storage Conditions

Chelating agents, by their very nature, tend to be corrosive to metals such as copper, zinc, and iron. The alkaline salts corrode aluminum severely, and contact with these salts should be avoided. Stainless steel and most polymers or coatings that are able to withstand dilute alkali are acceptable as construction materials. Solid chelating agents should be stored in a cool, dry place to avoid caking. /Chelating agents/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

THE ADMIN OF A SINGLE IV DOSE OF LEAD ALONE (50 MG/KG) OR WITH EQUIMOLAR AMOUNTS OF CHELATING AGENTS TO PREGNANT RATS RESULTED IN APPROX A 400% INCREASE IN FETAL LEAD CONTENT WITH LEAD PENICILLAMINE (PBPEN) & LEAD NITRILOTRIACETIC ACID (PBNTA) & A 50% INCREASE WITH LEAD-EDTA BY 4 HR AFTER ADMIN AS COMPARED TO LEAD ALONE.

FOLLOWING INTUBATION OF (14)C-LABELED NTA (68.2 MG/KG) INTO LEAD & NON-LEAD-TREATED RATS, THE LEVELS OF NTA IN ALL TISSUES WERE LOWEST IN LEAD-TREATED RATS. APPARENTLY, LEAD FACILITATED THE ELIMINATION OF NTA.

The effect of single dose of NTA on the removal of radio-manganese in various organs and in plasma has been studied in rats which received single i.v. injection of 54Mn(II). The lowered value of radio-manganese in NTA treated rats as compared to control animal indicates that NTA binds rapidly and forms stable and diffusible complex resulting in the fast excretion of the injected 54Mn(II).

The possible interactions of pairs of carcinogens which act on different organ systems were studied in rats, and recurring design problems of such studies were identified and new statistical methodology tested. Fischer-344 rats were exposed through diet to the six possible pairs of four chemicals. Tested chemicals and their target organs were as follows: N-methyl-N'-nitro-N-nitrosoguanidine, stomach; N-butyl-n-(4-hydroxybutyl) nitrosamine, bladder; dipentylnitrosamine, liver; and nitrilotriacetic acid, kidney, ureter, and bladder. A 4x4 factorial design was used to study each chemical pair. Doses were 0, 20, 40, or 80 ppm N-methyl-N'-nitro-N-nitrosoguanidine, 0, 30, 60, or 120 ppm N-butyl-n-(4-hydroxybutyl) nitrosamine, 0, 50, 150, or 450 ppm dipentylnitrosamine, and 0, 200, 2000, or 20000 ppm nitrilotriacetic acid. The test period was 104 weeks. An independent interaction model was used to compute an index of additivity, which indicated interactions and their types. The endpoints considered were incidence of malignant tumor, time to death from any cause, and time to death with malignant tumor. It was determined that there was no interaction of dipentylnitrosamine with any of the other three carcinogens. Nitrilotriacetic acid in combination with N-methyl-N'-nitro-N-nitrosoguanidine or N-butyl-n-(4-hydroxybutyl) nitrosamine produced antagonism for the target sites of the latter two chemicals, while N-methyl-N'-nitro-N-nitrosoguanidine and N-butyl-n-(4-hydroxybutyl) nitrosamine did not interact with each other. No synergism was noted for any combination or target site. /It was/ concluded that antagonism can occur when these compounds are given in combination to rats, and although combined exposures can be highly carcinogenic, they do not produce more tumors than implied by independent action models.

Dates

2: Wieneke R, Labòria N, Rajan M, Kollmannsperger A, Natale F, Cardoso MC, Tampé R. Live-cell targeting of his-tagged proteins by multivalent N-nitrilotriacetic acid carrier complexes. J Am Chem Soc. 2014 Oct 8;136(40):13975-8. doi: 10.1021/ja5063357. Epub 2014 Sep 30. PubMed PMID: 25238106.

3: Zhang C, He Z, Wu J, Fu D. Chemometric study on the electrochemical incineration of nitrilotriacetic acid using platinum and boron-doped diamond anode. Chemosphere. 2015 Jul;130:1-7. doi: 10.1016/j.chemosphere.2015.02.018. Epub 2015 Mar 3. PubMed PMID: 25747300.

4: National Toxicology Program. Nitrilotriacetic acid. Rep Carcinog. 2011;12:284-5. PubMed PMID: 21860491.

5: Loh CT, Graham B, Abdelkader EH, Tuck KL, Otting G. Generation of pseudocontact shifts in proteins with lanthanides using small "clickable" nitrilotriacetic acid and iminodiacetic acid tags. Chemistry. 2015 Mar 23;21(13):5084-92. doi: 10.1002/chem.201406274. Epub 2015 Feb 12. PubMed PMID: 25676727.

6: Conzuelo F, Gamella M, Campuzano S, Martínez-Ruiz P, Esteban-Torres M, de las Rivas B, Reviejo AJ, Muñoz R, Pingarrón JM. Integrated amperometric affinity biosensors using Co2+-tetradentate nitrilotriacetic acid modified disposable carbon electrodes: application to the determination of β-lactam antibiotics. Anal Chem. 2013 Mar 19;85(6):3246-54. doi: 10.1021/ac303604b. Epub 2013 Mar 4. PubMed PMID: 23421824.

7: Zhang Y, Klamerth N, Chelme-Ayala P, Gamal El-Din M. Comparison of Nitrilotriacetic Acid and [S,S]-Ethylenediamine-N,N'-disuccinic Acid in UV-Fenton for the Treatment of Oil Sands Process-Affected Water at Natural pH. Environ Sci Technol. 2016 Oct 4;50(19):10535-10544. Epub 2016 Sep 19. PubMed PMID: 27588553.

8: Wang M, Lei C, Nie Z, Guo M, Huang Y, Yao S. Label-free fluorescent detection of thrombin activity based on a recombinant enhanced green fluorescence protein and nickel ions immobilized nitrilotriacetic acid-coated magnetic nanoparticles. Talanta. 2013 Nov 15;116:468-73. doi: 10.1016/j.talanta.2013.07.017. Epub 2013 Jul 15. PubMed PMID: 24148431.

9: Bahnemann R, Leibold E, Kittel B, Mellert W, Jäckh R. Different patterns of kidney toxicity after subacute administration of Na-nitrilotriacetic acid and Fe-nitrilotriacetic acid to Wistar rats. Toxicol Sci. 1998 Nov;46(1):166-75. PubMed PMID: 9928680.

10: Platt V, Huang Z, Cao L, Tiffany M, Riviere K, Szoka FC Jr. Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached His6-protein. Bioconjug Chem. 2010 May 19;21(5):892-902. doi: 10.1021/bc900448f. PubMed PMID: 20384362; PubMed Central PMCID: PMC2874083.

11: Watson DS, Platt VM, Cao L, Venditto VJ, Szoka FC Jr. Antibody response to polyhistidine-tagged peptide and protein antigens attached to liposomes via lipid-linked nitrilotriacetic acid in mice. Clin Vaccine Immunol. 2011 Feb;18(2):289-97. doi: 10.1128/CVI.00425-10. Epub 2010 Dec 15. PubMed PMID: 21159923; PubMed Central PMCID: PMC3067350.

12: Mero A, Ishino T, Chaiken I, Veronese FM, Pasut G. Multivalent and flexible PEG-nitrilotriacetic acid derivatives for non-covalent protein pegylation. Pharm Res. 2011 Oct;28(10):2412-21. doi: 10.1007/s11095-011-0468-8. Epub 2011 May 25. PubMed PMID: 21611874.

13: Sy JC, Phelps EA, García AJ, Murthy N, Davis ME. Surface functionalization of polyketal microparticles with nitrilotriacetic acid-nickel complexes for efficient protein capture and delivery. Biomaterials. 2010 Jun;31(18):4987-94. doi: 10.1016/j.biomaterials.2010.02.063. Epub 2010 Mar 25. PubMed PMID: 20346498; PubMed Central PMCID: PMC2866531.

14: Schmidt J, Guillaume P, Irving M, Baumgaertner P, Speiser D, Luescher IF. Reversible major histocompatibility complex I-peptide multimers containing Ni(2+)-nitrilotriacetic acid peptides and histidine tags improve analysis and sorting of CD8(+) T cells. J Biol Chem. 2011 Dec 2;286(48):41723-35. doi: 10.1074/jbc.M111.283127. Epub 2011 Oct 11. PubMed PMID: 21990358; PubMed Central PMCID: PMC3308881.

15: White VE, Knowles CJ. Effect of metal complexation on the bioavailability of nitrilotriacetic acid to Chelatobacter heintzii ATCC 29600. Arch Microbiol. 2000 May-Jun;173(5-6):373-82. PubMed PMID: 10896217.

16: Soleimani M, Hajabbasi MA, Afyuni M, Akbar S, Jensen JK, Holm PE, Borggaard OK. Comparison of natural humic substances and synthetic ethylenediaminetetraacetic acid and nitrilotriacetic acid as washing agents of a heavy metal-polluted soil. J Environ Qual. 2010 Apr 13;39(3):855-62. doi: 10.2134/jeq2009.0292. Print 2010 May-Jun. PubMed PMID: 20400581.

17: Padala AN, Bhaskarapillai A, Velmurugan S, Narasimhan SV. Sorption behaviour of Co(II) and Cu(II) on chitosan in presence of nitrilotriacetic acid. J Hazard Mater. 2011 Jul 15;191(1-3):110-7. doi: 10.1016/j.jhazmat.2011.04.046. Epub 2011 Apr 16. PubMed PMID: 21592656.

18: Ansar S, Iqbal M. Ascorbic acid inhibits ferric nitrilotriacetate induction of ornithine decarboxylase, DNA synthesis, oxidative stress, and hepatotoxicity in rats. Toxicol Ind Health. 2015 Nov;31(11):1008-14. doi: 10.1177/0748233713493824. Epub 2013 Jul 17. PubMed PMID: 23863956.

19: Ansar S, Iqbal M. Role of ascorbic acid in counteracting ferric nitrilotriacetate-induced nephrotoxicity in rats. Pharm Biol. 2013 Dec;51(12):1559-63. doi: 10.3109/13880209.2013.802811. Epub 2013 Sep 12. PubMed PMID: 24024952.

20: Sultana S, Prasad L, Jahangir T. Luteolin ameliorates ferric nitrilotriacetic acid induced renal toxicity and tumor promotional response in rat. Indian J Exp Biol. 2009 May;47(5):355-60. PubMed PMID: 19579801.